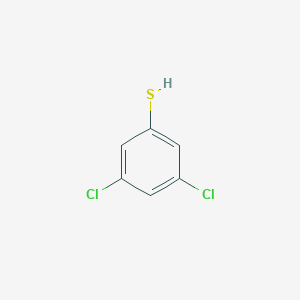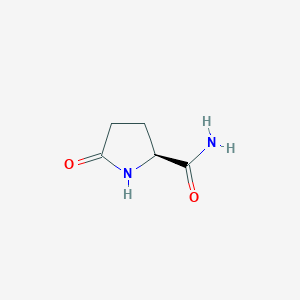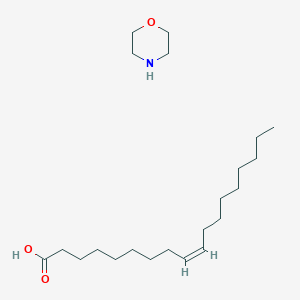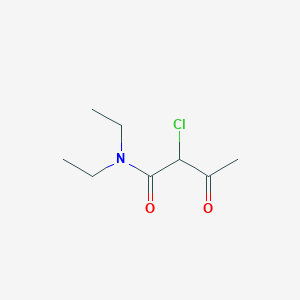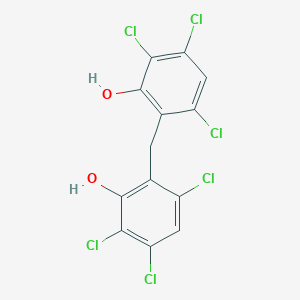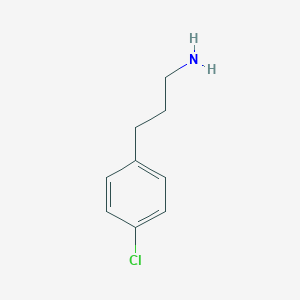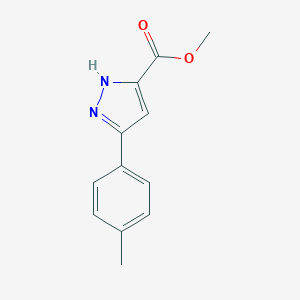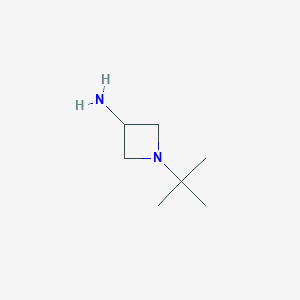
1,4-Dimethoxy-2-butyne
Overview
Description
1,4-Dimethoxy-2-butyne is a symmetrical aliphatic alkyne. Its reaction with Hg(OAc)2 (Mercury(II)acetate) has been investigated.
Scientific Research Applications
Electroplating Applications : It has been utilized in electroplating, with its presence in the electrolyte increasing the current efficiency of zinc electro-winning. The study focused on the chemical behavior of 2-butyne-1,4-diol in solution, showing the transformation of the monomer into dimer and possibly trimer when dissolved in water (D'Amboise, Mathieu, & Piron, 1988).
Organic Synthesis : A reaction of 1,1-dimethoxy-2-butyne with sodium methoxide in dimethyl sulfoxide yields (1 E )-1,3-dimethoxybutadiene, which undergoes Diels-Alder reactions with various reagents, demonstrating its use in organic synthesis (Dowd & Weber, 1982).
Formation of Alkyne Complexes : It reacts with undecacarbonyl(acetonitrile)triiron to yield alkyne complexes. This study sheds light on the molecular interactions and structures of such complexes (Lentz & Reuter, 1991).
Synthesis of Unsymmetrical 1,4-Diamino-2-butynes : This compound is involved in the synthesis of unsymmetrical 1,4-diamino-2-butynes, which have both chemical and physiological properties. A microwave-assisted Cu(I)-catalyzed process was developed for this purpose (Xu, Feng, & Van der Eycken, 2021).
Methoxymercuration Reactions : It undergoes methoxymercuration reactions, forming α-mercurated enol ethers. This study also provided kinetic data and insights into the reaction mechanisms (Bassetti, Floris, & Spadafora, 1989).
Hydrogenation in Supercritical Carbon Dioxide : Its hydrogenation to butane-1,4-diol has been successfully conducted in supercritical carbon dioxide, showing high selectivity and complete conversion without the need for catalysts (Zhao, Ikushima, & Arai, 2003).
Inhibitor of Diamine Oxidase : 1,4-Diamino-2-butyne, a derivative, acts as a mechanism-based inhibitor of diamine oxidase from pea cotyledons, suggesting its potential role in enzyme regulation or inhibition studies (Peč & Frébort, 1992).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1,4-Dimethoxy-2-butyne is a symmetrical aliphatic alkyne It has been used in the preparation of alkyne complexes .
Mode of Action
The compound interacts with its targets through a process known as syn-insertion . This process is facilitated by a cationic rhodium/triarylphosphine catalyst, representing the first alkynylsilylation of alkynes via the cleavage of a C (sp)-Si bond by transition-metal catalysis .
Biochemical Pathways
The compound’s reaction with a cationic rhodium/triarylphosphine catalyst suggests that it may play a role in catalytic processes .
Pharmacokinetics
Its physical properties such as boiling point (70 °c/30 mmhg) and density (0944 g/mL at 25 °C) have been documented .
Result of Action
It has been used in the synthesis of alkyne complexes and benzonaphthosiline .
Properties
IUPAC Name |
1,4-dimethoxybut-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-7-5-3-4-6-8-2/h5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUQYYGBJJCAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337389 | |
| Record name | 1,4-Dimethoxy-2-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16356-02-8 | |
| Record name | 1,4-Dimethoxy-2-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dimethoxy-2-butyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the coordination of 1,4-dimethoxy-2-butyne to iron clusters?
A1: Research indicates that this compound can coordinate to iron clusters in a distinctive manner. In the complex decacarbonyl(μ3;-η2-∥-1,4-dimethoxy-2-butyne)triiron, the alkyne ligand binds parallel to one of the iron-iron edges. This coordination mode is considered unusual for alkyne ligands. []
Q2: How does the presence of the methoxy groups in this compound influence its reactivity in cycloaddition reactions with enamines?
A2: While the provided abstract [] doesn't explicitly detail the influence of methoxy groups, it highlights the successful use of titanium tetrachloride to mediate cycloaddition reactions between enamines and this compound. Further investigation into the specific role of the methoxy groups on the reaction mechanism and product selectivity would be interesting.
Q3: Can this compound be utilized in the synthesis of larger cyclic compounds?
A3: Yes, research demonstrates that this compound can participate in co-oligomerization reactions with butadiene in the presence of nickel-ligand catalysts. This reaction leads to the formation of 4,5-disubstituted cis,cis,trans-1,4,7-cyclodecatrienes, which can be further transformed into various cyclic compounds, including cis-cyclodecenes and 2,11-diketo derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azoniaspiro[5.5]undecane](/img/structure/B93692.png)

